molecular formula C19H19NO3 B12910748 3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one

3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one

Cat. No.: B12910748
M. Wt: 309.4 g/mol
InChI Key: OGOMCHHJWXQANV-WJDWOHSUSA-N
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Description

3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one is a synthetic organic compound characterized by a pyrrolidin-2-one core substituted with a benzyloxy and methoxy group on the benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one typically involves the following steps:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with a suitable amine, such as pyrrolidine, under acidic or basic conditions to form the benzylidene intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidin-2-one ring. This can be achieved through intramolecular nucleophilic addition, often facilitated by a catalyst or under thermal conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or other molecular targets.

Industry

In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or other fine chemicals. Its synthesis and modification can lead to the development of new materials with desirable properties.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxybenzylidene)pyrrolidin-2-one: Lacks the benzyloxy group, which may affect its reactivity and biological activity.

    3-(4-Benzyloxybenzylidene)pyrrolidin-2-one: Lacks the methoxy group, potentially altering its chemical properties and applications.

Uniqueness

3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

(3Z)-3-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]pyrrolidin-2-one

InChI

InChI=1S/C19H19NO3/c1-22-18-12-15(11-16-9-10-20-19(16)21)7-8-17(18)23-13-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3,(H,20,21)/b16-11-

InChI Key

OGOMCHHJWXQANV-WJDWOHSUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/CCNC2=O)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=C2CCNC2=O)OCC3=CC=CC=C3

Origin of Product

United States

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